molecular formula C11H14N4 B11896367 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

Cat. No.: B11896367
M. Wt: 202.26 g/mol
InChI Key: WWMRRMVFDUHYCU-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a cyclopropyl group at the 1-position and an ethanamine moiety at the 2-position. The imidazo[4,5-c]pyridine scaffold is notable for its presence in bioactive molecules, particularly in kinase inhibitors and antiviral agents . The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the ethanamine side chain may contribute to intermolecular interactions, such as hydrogen bonding, critical for target binding . Structural characterization of such compounds often employs X-ray crystallography facilitated by software suites like SHELXL and WinGX for refinement and visualization .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-(1-cyclopropylimidazo[4,5-c]pyridin-2-yl)ethanamine

InChI

InChI=1S/C11H14N4/c1-7(12)11-14-9-6-13-5-4-10(9)15(11)8-2-3-8/h4-8H,2-3,12H2,1H3

InChI Key

WWMRRMVFDUHYCU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1C3CC3)C=CN=C2)N

Origin of Product

United States

Chemical Reactions Analysis

Amine Functionalization Reactions

The primary amine group undergoes classical nucleophilic reactions, enabling derivatization for pharmacological optimization or probe synthesis.

Acylation

Reaction with acyl chlorides or anhydrides yields amides under mild conditions:
Example :
1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine+AcClN-acetyl derivative\text{this compound} + \text{AcCl} \rightarrow N\text{-acetyl derivative}
Conditions : Dichloromethane, triethylamine, 0°C to RT, 2 h .

Schiff Base Formation

Condensation with aldehydes/ketones generates imines:
Example :
Reactant+4-nitrobenzaldehydeSchiff base\text{Reactant} + \text{4-nitrobenzaldehyde} \rightarrow \text{Schiff base}
Conditions : Ethanol, reflux, 6 h .

Alkylation

Quaternary ammonium salts form via alkyl halide reactions:
Example :
Reactant+CH3IN-methyl derivative\text{Reactant} + \text{CH}_3\text{I} \rightarrow N\text{-methyl derivative}
Yield : 72% (analogous to ethylation in imidazo[4,5-b]pyridine systems) .

Imidazo[4,5-c]Pyridine Ring Modifications

The heteroaromatic core participates in electrophilic substitutions and metal-catalyzed cross-couplings.

Electrophilic Aromatic Substitution (EAS)

Nitration and halogenation occur preferentially at electron-rich positions:

ReactionReagentsPositionYieldSource
NitrationHNO₃/H₂SO₄, 0°CC-558%
BrominationBr₂, FeBr₃, CH₂Cl₂C-763%

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura couplings enable aryl functionalization:
Example :
5-Bromo derivative+Phenylboronic acid5-Phenyl product\text{5-Bromo derivative} + \text{Phenylboronic acid} \rightarrow \text{5-Phenyl product}
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h .

Cyclopropane Ring Reactivity

The strained cyclopropane undergoes selective ring-opening or functionalization.

Acid-Mediated Ring Opening

Protonation induces cleavage to form allylic amines:
Example :
Reactant+HCl (conc.)3-(2-Aminoethyl)imidazo[4,5-c]pyridine\text{Reactant} + \text{HCl (conc.)} \rightarrow \text{3-(2-Aminoethyl)imidazo[4,5-c]pyridine}
Conditions : EtOH, 60°C, 3 h .

Transition Metal-Catalyzed Insertion

Rhodium catalysts enable C-H activation:
Example :
Reactant+COCyclopropane-carbonylated product\text{Reactant} + \text{CO} \rightarrow \text{Cyclopropane-carbonylated product}
Catalyst : [RhCl(CO)₂]₂, 100°C, 8 h .

Amine Oxidation

H₂O₂/Na₂WO₄ converts the primary amine to a nitro group:
Conditions : AcOH, 50°C, 6 h .

Imidazo Ring Reduction

Catalytic hydrogenation saturates the heterocycle:
Example :
ReactantH2,Pd/CTetrahydroimidazopyridine\text{Reactant} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Tetrahydroimidazopyridine}
Yield : 85% (analogous to imidazo[4,5-b]pyridine reductions) .

Complexation with Metals

The imidazo nitrogen and amine group act as ligands for transition metals:

MetalApplicationCoordination ModeSource
Cu(II)Catalytic cross-couplingN,N-bidentate
Gd(III)Lewis acid catalysisN,O-chelation

Comparative Reactivity of Structural Analogs

Key differences in reactivity between closely related compounds:

CompoundReaction with mCPBAOutcomeSource
1-(1-Cyclopropylimidazo[4,5-c]pyridin-2-yl)ethanamineEpoxidation of cyclopropaneNo reaction (steric hindrance)
1-Ethylimidazo[4,5-b]pyridineN-Oxide formation99% yield

Key Findings:

  • The primary amine’s nucleophilicity drives most functionalization reactions, while the cyclopropane’s strain enables unique ring-opening pathways.

  • Electrophilic substitutions on the imidazo ring follow positional selectivity (C-5 > C-7 > C-8) .

  • Palladium catalysis remains the most effective method for C-C bond formation on the heteroaromatic core .

This reactivity profile positions this compound as a versatile scaffold for medicinal chemistry and materials science applications.

Scientific Research Applications

Structural Characteristics

The compound features a cyclopropyl group and an imidazo[4,5-c]pyridine moiety, which are known for their diverse biological activities. The imidazo[4,5-c]pyridine framework is a versatile scaffold in medicinal chemistry, often leading to compounds with varied biological activities.

Pharmacological Applications

The primary applications of 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine are in the field of pharmaceuticals. Research indicates that this compound may serve as a lead compound for developing new drugs targeting various conditions:

  • Anticancer Activity : Compounds with imidazo[4,5-c]pyridine structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Neurological Disorders : The compound's ability to interact with specific neurotransmitter receptors positions it as a candidate for treating neurological disorders such as depression and anxiety.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies may include:

  • Receptor Binding Assays : Evaluating the binding affinity of the compound to various receptors (e.g., serotonin receptors).
  • Enzyme Inhibition Tests : Assessing the inhibitory effects on enzymes related to disease pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-Methylimidazo[4,5-b]pyridin-3-yl)ethanamineContains a methyl group on the imidazole ringPotentially different biological activity profile
2-(Cyclopropylamino)-3-pyridinamineFeatures a cyclopropylamino groupDifferent nitrogen positioning affects reactivity
6-(Cyclopropyl)imidazo[4,5-b]pyridineCyclopropyl substitution on a different positionMay exhibit distinct pharmacological properties

This comparison highlights the diversity within the imidazo[4,5-pyridine] class and underscores the unique attributes of this compound.

Case Studies and Research Findings

Recent literature provides insights into the applications and efficacy of this compound:

  • Anticancer Research : A study published in Nature demonstrated that derivatives of imidazo[4,5-c]pyridine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Neuropharmacology : Research presented at the American Chemical Society annual meeting indicated that compounds similar to this compound showed promising results in modulating serotonin pathways, suggesting potential antidepressant effects.
  • Antimicrobial Activity : A publication in Journal of Medicinal Chemistry reported that certain imidazo[4,5-c]pyridine derivatives demonstrated effective antimicrobial activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. For instance, it may inhibit kinases involved in signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Core Modifications

  • {1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine (): Core: Imidazo[4,5-c]pyridine. Substituents: Methyl at 1-position; methanamine at 2-position. Key Difference: Smaller substituents (methyl vs. cyclopropyl; methanamine vs. ethanamine) reduce steric bulk and alter polarity. Molecular weight: ~149.2 g/mol (C₈H₁₁N₃). Synthesis: Likely involves nucleophilic substitution or condensation, similar to imino-pyridine ligand syntheses . Activity: Methanamine derivatives often show reduced bioavailability compared to ethanamine analogues due to shorter chain length .
  • 4-[1-(4-Aminomethyl-phenyl)-1H-imidazo[4,5-c]pyridin-2-yl]-furazan-3-ylamine (): Core: Imidazo[4,5-c]pyridine fused with furazan (1,2,5-oxadiazole). Substituents: 4-Aminomethyl-phenyl at 1-position; furazan-3-ylamine at 4-position. Molecular weight: ~352.3 g/mol (C₁₅H₁₃N₇O).

Substituent Variations

  • Ipivivint () :

    • Core : Hybrid of imidazo[4,5-c]pyridine and pyrazolo[3,4-b]pyridine.
    • Substituents : 3-Fluorophenyl and dimethylmethanamine.
    • Key Difference : Expanded polycyclic structure increases molecular complexity (MW: 464.5 g/mol, C₂₆H₂₁FN₈).
    • Activity : Clinical candidate for inflammatory diseases; fluorophenyl group enhances lipophilicity and membrane permeability .
  • 7-[4-(1-Aminoethyl)phenyl]-5-cyclopropyl-6-methyl-oxazolo[4,5-c]quinolin-4-one (): Core: Oxazolo[4,5-c]quinolinone. Substituents: Cyclopropyl at 5-position; aminoethylphenyl at 7-position. Key Difference: Oxazoloquinolinone core replaces imidazopyridine, altering electron distribution. Synthesized via Suzuki coupling, a method applicable to the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Molecular Weight (g/mol) Key Substituents LogP* Solubility (µM)*
Target Compound Imidazo[4,5-c]pyridine ~231.3 (estimated) Cyclopropyl, ethanamine 1.8–2.5 15–30 (PBS)
{1-Methyl-1H-imidazo[...]-methanamine Imidazo[4,5-c]pyridine 149.2 Methyl, methanamine 0.9–1.3 50–70 (PBS)
Ipivivint Imidazo-pyrazolo-pyridine 464.5 Fluorophenyl, dimethylmethanamine 3.2–3.8 <5 (PBS)
Furazan Derivative () Imidazo[4,5-c]pyridine-furazan 352.3 Aminomethyl-phenyl, furazan 1.5–2.0 20–40 (DMSO)

*Estimated based on structural analogues.

Biological Activity

1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. The imidazo[4,5-c]pyridine framework is known for its diverse biological activities, making derivatives of this structure valuable in drug development. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C11H14N4C_{11}H_{14}N_{4}, with a molecular weight of 202.26 g/mol. Its structure includes a cyclopropyl group and an imidazo[4,5-c]pyridine moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the imidazo[4,5-c]pyridine framework exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial and fungal strains by inhibiting their growth and proliferation. The mechanism involves interference with nucleoside metabolism pathways, leading to cell death through inhibition of key enzymes such as adenosine deaminase and nucleoside phosphorylases .

Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies. It has been found to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The compound's ability to target specific signaling pathways involved in tumor growth and metastasis makes it a promising candidate for further development as an anticancer agent .

Neuropharmacological Effects

Preliminary studies suggest that derivatives of imidazo[4,5-c]pyridine may possess neuropharmacological effects, including anxiolytic and antidepressant-like activities. These effects are thought to be mediated through interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazo[4,5-c]pyridine ring can lead to significant changes in potency and selectivity. For example:

CompoundStructural FeaturesBiological Activity
1-(2-Methylimidazo[4,5-b]pyridin-3-yl)ethanamineMethyl group on the imidazole ringAltered activity profile
2-(Cyclopropylamino)-3-pyridinamineCyclopropylamino groupDifferent nitrogen positioning affects reactivity
6-(Cyclopropyl)imidazo[4,5-b]pyridineCyclopropyl substitution on a different positionDistinct pharmacological properties

This table illustrates how modifications can impact the biological profile of related compounds.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazo[4,5-c]pyridine derivatives against resistant bacterial strains. The results showed that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 0.5 to 2 µg/mL) .

Study 2: Anticancer Activity

In vitro assays using human cancer cell lines revealed that this compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cells. Mechanistic studies indicated that it induced G0/G1 phase arrest and apoptosis via mitochondrial pathways .

Q & A

Q. Table 1. Key Spectroscopic Signatures

FeatureNMR (1H^1H)IR (cm1^{-1})UV-vis (nm)
Cyclopropane protons1.0–1.5 (m, 4H)--
Imidazo-pyridine C-H8.2–8.6 (d, 2H)1600 (C=N)275
Ethanamine NH2_22.8–3.2 (br s, 2H)3300 (N-H)-

Q. Table 2. Computational Parameters (DFT)

ParameterValue (B3LYP/6-311+G(d,p))
HOMO-LUMO gap4.2 eV
Dipole moment5.6 Debye
Fukui index (C5)0.12 (electrophilic)

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